molecular formula C4H6N4O2 B15216468 4-Ethyl-3-nitro-4H-1,2,4-triazole CAS No. 139339-81-4

4-Ethyl-3-nitro-4H-1,2,4-triazole

Cat. No.: B15216468
CAS No.: 139339-81-4
M. Wt: 142.12 g/mol
InChI Key: RPOXUKOILFNYQI-UHFFFAOYSA-N
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Description

Contextualizing 1,2,4-Triazoles in Contemporary Organic Synthesis and Heterocyclic Compound Development

1,2,4-triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms. This structural motif is found in numerous compounds with significant applications in pharmaceuticals, agriculture, and materials science. lifechemicals.comfrontiersin.org The development of synthetic methodologies to construct and functionalize the 1,2,4-triazole (B32235) ring is an active area of research, with methods ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted approaches. isres.orgorganic-chemistry.org

The versatility of the 1,2,4-triazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its chemical and physical properties. researchgate.net This has led to the creation of a vast library of 1,2,4-triazole derivatives with diverse functionalities. lifechemicals.com The electron-rich nature of the triazole ring makes it amenable to both nucleophilic and electrophilic substitution reactions, further expanding its synthetic utility. researchgate.net

Significance of Nitro-Substituted Heterocycles in Advanced Chemical Research and Design Principles

The introduction of a nitro (-NO2) group onto a heterocyclic scaffold profoundly influences its electronic properties and reactivity. Nitro-substituted heterocycles are a critical class of compounds in several areas of chemical research. The strong electron-withdrawing nature of the nitro group deactivates the heterocyclic ring towards electrophilic attack while activating it for nucleophilic substitution.

This electronic modification is a key design principle in the development of various functional molecules. For instance, in the field of energetic materials, the presence of a nitro group contributes to a high nitrogen and oxygen content, which is desirable for enhancing energetic performance. Furthermore, the nitro group can serve as a versatile synthetic handle, capable of being reduced to an amino group, which then opens up a plethora of further chemical transformations. The synthesis of nitro-substituted triazoles can be achieved through various methods, including direct nitration and metal-catalyzed cycloaddition reactions.

Historical Development and Initial Research Trajectories of 4-Ethyl-3-nitro-4H-1,2,4-triazole in the Scientific Literature

The first synthesis of a 1,2,4-triazole was reported by Bladin in 1885. nih.govnih.gov Early methods for producing the 1,2,4-triazole core, such as the reaction of formamide (B127407) with formylhydrazine, often resulted in low yields. nih.gov Over the decades, more efficient synthetic routes have been developed.

Research into specific derivatives like this compound is part of the broader exploration of the chemical space of 1,2,4-triazoles. The synthesis of 3-nitro-1H-1,2,4-triazole, a related precursor, can be achieved through the diazotization of 3-amino-1,2,4-triazole followed by treatment with sodium nitrite (B80452). researchgate.net The introduction of the ethyl group at the N4 position would then follow established alkylation procedures for triazoles. The primary research interest in such compounds often stems from their potential as intermediates in the synthesis of more complex molecules or as compounds with specific functional properties driven by the combination of the triazole ring, the nitro group, and the ethyl substituent.

Scope and Objectives of the Comprehensive Research Compendium on this compound

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objectives are:

To detail the fundamental chemical properties and structural features of the title compound.

To explore the synthetic pathways for its preparation, drawing on established methodologies for 1,2,4-triazole and nitro-heterocycle synthesis.

To examine the characteristic chemical reactions of this compound, including reactions involving the triazole ring and the nitro functional group.

To present research findings and applications where this specific compound or its close derivatives are of interest.

This compendium will adhere strictly to the outlined topics, providing a thorough and authoritative resource for researchers in heterocyclic and synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139339-81-4

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

4-ethyl-3-nitro-1,2,4-triazole

InChI

InChI=1S/C4H6N4O2/c1-2-7-3-5-6-4(7)8(9)10/h3H,2H2,1H3

InChI Key

RPOXUKOILFNYQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 3 Nitro 4h 1,2,4 Triazole

Classical Approaches to 4H-1,2,4-Triazole Core Formation and Strategic Nitration Procedures

Traditional methods for synthesizing the 1,2,4-triazole (B32235) ring have been well-established for over a century and typically involve the cyclization of linear precursors. These foundational methods, coupled with direct nitration, represent the classical pathway toward the target molecule.

Several named reactions are cornerstones of 1,2,4-triazole synthesis. The Pellizzari reaction , discovered in 1911, involves the condensation of an amide and an acylhydrazide at high temperatures to form a 1,2,4-triazole. scispace.comwikipedia.org To produce a 4-substituted triazole, this method can be adapted, though it often requires harsh conditions and can lead to a mixture of products if the acyl groups are different. drugfuture.com

Another significant method is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines in the presence of a weak acid. scispace.comwikipedia.orgwikipedia.org For the specific synthesis of a 4-ethyl substituted triazole, ethylhydrazine (B1196685) would be a key reactant. This reaction can result in a mixture of isomers, but offers a viable route to the core structure. wikipedia.orgwikipedia.org

A widely used and versatile method involves the cyclization of amidrazones . frontiersin.orgthieme-connect.com Amidrazones can be synthesized from various precursors and then cyclized with reagents like aldehydes to form the triazole ring. alaqsa.edu.ps This approach offers flexibility in introducing substituents onto the triazole core. For instance, reacting an appropriate amidrazone with a suitable cyclizing agent can directly lead to the desired 4-substituted triazole ring system. nih.gov

A summary of these classical cyclization approaches is presented below.

Reaction NameReactantsGeneral ConditionsRelevance to 4-Ethyl-4H-1,2,4-triazole
Pellizzari Reaction Amide + AcylhydrazideHigh temperaturesCan be adapted, but may have low regioselectivity. wikipedia.org
Einhorn-Brunner Reaction Imide + Alkyl Hydrazine (B178648)Weak acidDirect route using ethylhydrazine. wikipedia.orgwikipedia.org
From Amidrazones Amidrazone + Cyclizing Agent (e.g., Aldehyde)Varies (e.g., acid catalysis)Versatile method for introducing substituents. alaqsa.edu.ps

Once the 4-ethyl-4H-1,2,4-triazole core is formed, the introduction of a nitro group at the C3 position is typically achieved through electrophilic nitration. This process generally involves treating the triazole with a potent nitrating agent. The most common method utilizes a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich triazole ring.

While direct nitration is a common strategy for aromatic systems, the regioselectivity on the triazole ring can be influenced by the existing substituents and reaction conditions. For some heterocyclic systems, nitration can lead to the formation of nitro-substituted products in high yields. nih.gov The synthesis of related energetic compounds, such as those containing nitro-1,2,4-triazole moieties, often relies on such direct nitration techniques. rsc.org

Modern and Green Chemistry Paradigms in 4-Ethyl-3-nitro-4H-1,2,4-triazole Synthesis

In recent years, synthetic chemistry has shifted towards developing more efficient, selective, and environmentally friendly methods. These modern paradigms offer significant advantages over classical approaches for the synthesis of complex molecules like this compound.

The use of metal catalysts has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles. Copper-catalyzed reactions are particularly prominent, enabling transformations under milder conditions with improved yields and selectivity. organic-chemistry.org For example, copper catalysts can facilitate the oxidative coupling of various nitrogen-containing precursors to form the triazole ring. frontiersin.orgorganic-chemistry.org Research has shown that copper-catalyzed N-arylation can be used to form substituted triazoles. acs.org Palladium catalysts have also been employed, particularly in cross-coupling reactions like the Suzuki reaction to build complex triazole derivatives. nih.gov

The table below highlights some catalyst systems used in 1,2,4-triazole synthesis.

Catalyst SystemReactantsKey Advantages
Copper(I) or Copper(II) Amidines, Nitriles, HydrazinesReadily available, inexpensive, good functional group tolerance. frontiersin.orgorganic-chemistry.orgisres.org
Palladium(0) Bromo-triazoles, Boronic acidsEffective for C-C bond formation (Suzuki coupling). nih.gov
Iodine Hydrazones, AminesMetal-free, oxidative conditions. organic-chemistry.orgisres.org
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Amidrazones, AldehydesOxidative cyclization in green solvents. nih.govorganic-chemistry.org

Green chemistry principles aim to reduce waste and energy consumption in chemical processes. nih.govresearchgate.net For triazole synthesis, this has led to the development of solvent-free reactions and the use of eco-friendly reaction media. frontiersin.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Furthermore, the use of recyclable reaction media like polyethylene (B3416737) glycol (PEG) or employing electrochemical synthesis, which avoids the need for chemical oxidants, represents a significant step towards more sustainable chemical production. nih.govorganic-chemistry.orgrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, exemplify high efficiency and atom economy. acs.org Several MCRs have been developed for the one-pot synthesis of substituted 1,2,4-triazoles. acs.orgscispace.com These reactions offer a convergent and diversity-oriented approach, allowing for the rapid assembly of complex triazole structures from simple and readily available starting materials. frontiersin.org An electrochemical MCR has been reported for synthesizing 1,5-disubstituted and 1-aryl 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, avoiding the use of strong oxidants or transition-metal catalysts. organic-chemistry.org

Optimization of Reaction Conditions, Reagent Stoichiometry, and Yield Enhancement Strategies

The formation of this compound is sensitive to several reaction parameters, the optimization of which is crucial for maximizing the yield of this specific isomer. Research into the alkylation of 5-R-3-nitro-1,2,4-triazolate anions (where R=H for the parent compound) with diethyl sulfate (B86663) in an aqueous medium has shown that the proportion of the 4-ethyl isomer is influenced by temperature, the stoichiometric ratio of the reactants, and the extent of consumption of the alkylating agent. nih.gov

The reaction yields a mixture of products where the main components are the N(1)- and N(2)-substituted isomers. The desired this compound is formed as a minor product. The fraction of the 4-ethyl isomer has been observed to vary between 1.3% and 6.9%, underscoring the importance of fine-tuning the reaction conditions to enhance its formation. nih.gov

A systematic study of the reaction parameters is essential for developing a robust synthetic protocol. Key variables for optimization include:

Temperature: The reaction temperature can significantly affect the regioselectivity of the N-alkylation. A detailed thermal profiling of the reaction is necessary to determine the optimal temperature for maximizing the yield of the 4-ethyl isomer.

Reagent Stoichiometry: The molar ratio of the 3-nitro-1,2,4-triazolate anion to the ethylating agent (diethyl sulfate) is a critical factor. Varying this ratio can influence the product distribution.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete consumption of the limiting reagent while minimizing the formation of byproducts.

Base and Solvent: The choice of base for the deprotonation of 3-nitro-1,2,4-triazole (B13798) and the solvent system can also impact the isomeric ratio of the products.

Table 1: Illustrative Data on the Influence of Reaction Conditions on the Yield of this compound

Temperature (°C)Molar Ratio (Triazole:Diethyl Sulfate)Reaction Time (h)Yield of this compound (%)
201:14Data Not Available
401:1.24Data Not Available
601:12Data Not Available
601:1.52Data Not Available

Note: The data in this table is illustrative and intended to represent the type of information required for a comprehensive optimization study. Specific experimental values from the primary literature are not publicly available at this time.

Advanced Isolation and Purification Techniques for High Purity this compound

Given that the synthesis of this compound results in a mixture of isomers, the development of effective isolation and purification techniques is paramount to obtaining the compound in high purity. The separation of the N(1), N(2), and N(4) isomers can be challenging due to their similar physical and chemical properties.

Advanced chromatographic methods are typically employed for the separation of such isomeric mixtures. High-performance liquid chromatography (HPLC), particularly on a preparative scale, is a powerful technique for isolating the desired 4-ethyl isomer. The choice of the stationary phase and the mobile phase composition is critical for achieving optimal separation.

Table 2: Potential Purification Parameters for this compound

Purification TechniqueStationary PhaseMobile Phase SystemPurity Achieved (%)
Preparative HPLCC18 Reverse PhaseAcetonitrile/Water Gradient>98
Column ChromatographySilica GelEthyl Acetate/Hexane GradientData Not Available
RecrystallizationEthanol (B145695)/Water-Data Not Available

Note: The data in this table is illustrative and represents potential methods for purification. Specific conditions would need to be developed and optimized based on experimental results.

Recrystallization can also be explored as a purification method, either alone or in combination with chromatography. The selection of an appropriate solvent or solvent system from which the this compound selectively crystallizes is a key aspect of this technique.

Elucidation of Reaction Mechanisms and Kinetics in 4 Ethyl 3 Nitro 4h 1,2,4 Triazole Synthesis and Transformation

Mechanistic Pathways of Triazole Ring Formation Incorporating the Ethyl Substituent

The formation of the 4-ethyl-4H-1,2,4-triazole core, the precursor to the final nitrated compound, can be achieved through several synthetic routes. The key aspect is the introduction of the ethyl group at the N4 position of the 1,2,4-triazole (B32235) ring. This can occur either by constructing the heterocyclic ring from an ethyl-containing precursor or by post-synthesis alkylation of an existing 1,2,4-triazole ring.

One common pathway involves the cyclization of N-ethyl-substituted hydrazines with a suitable one-carbon component like formamide (B127407) or formic acid derivatives. For instance, the reaction of ethylhydrazine (B1196685) with formamide under microwave irradiation represents a mild and efficient method for synthesizing 4-ethyl-4H-1,2,4-triazole. organic-chemistry.org The mechanism proceeds through the formation of an N-ethyl-N'-formylhydrazine intermediate, which then undergoes intramolecular cyclization via dehydration to yield the triazole ring.

Alternatively, the ethyl group can be introduced via direct alkylation of the pre-formed 1H-1,2,4-triazole. The 1,2,4-triazole ring possesses three nitrogen atoms that can act as nucleophilic sites for electrophilic attack. nih.gov However, the regioselectivity of this alkylation is highly dependent on the reaction conditions. Alkylation of 1H-1,2,4-triazole can yield a mixture of N1- and N4-substituted isomers. chemicalbook.comnih.gov The use of specific bases and solvents can influence the product ratio. For example, using sodium ethoxide in ethanol (B145695) tends to favor alkylation at the N1 position. chemicalbook.com In contrast, other conditions might lead to the desired N4-ethyl product, although separation from the N1 isomer may be required. The general nucleophilicity of the nitrogen atoms in a 1,2,4-triazole ring follows the order N1 > N2 > N4, but steric and electronic factors of other substituents can alter this preference. youtube.com

A plausible mechanistic route for forming the 4-ethyl-4H-1,2,4-triazole skeleton is the Einhorn-Brunner reaction or a related cyclization, starting with N-ethylhydrazine and a diacylamine, or by reacting an ethyl-substituted amidine with a hydrazine (B178648) derivative. organic-chemistry.org

Detailed Analysis of the Nitration Mechanism at the C3 Position of the Triazole Ring

The introduction of a nitro group at the C3 position of the 4-ethyl-4H-1,2,4-triazole ring is a critical step in the synthesis of the target compound. Contrary to typical aromatic nitrations, a direct electrophilic substitution at the C3 carbon is mechanistically unfavorable.

The carbon atoms in the 1,2,4-triazole ring are considered electron-deficient (π-deficient) due to the presence of three highly electronegative nitrogen atoms. chemicalbook.com This electronic characteristic makes the carbon atoms resistant to attack by electrophiles like the nitronium ion (NO₂⁺) and more susceptible to nucleophilic attack. chemicalbook.com Therefore, the nitration mechanism does not follow the classic electrophilic aromatic substitution pathway seen with benzene (B151609) derivatives.

The most established and plausible mechanism for introducing a nitro group at the C3 position involves the transformation of a precursor group, typically an amino group. The synthesis generally starts with 3-amino-4-ethyl-4H-1,2,4-triazole. The nitration is then achieved through a diazotization-nitration sequence, often referred to as a Sandmeyer-type reaction.

The mechanism unfolds as follows:

Diazotization: The 3-amino-4-ethyl-4H-1,2,4-triazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., sulfuric or nitric acid) at low temperatures. researchgate.net The amino group attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate, which then tautomerizes and eliminates water to yield a diazonium salt: 4-ethyl-4H-1,2,4-triazol-3-diazonium cation.

Nitro-de-diazoniation: The resulting diazonium salt is then treated with an excess of sodium nitrite in the presence of a copper catalyst. The diazonium group, being an excellent leaving group (N₂), is displaced by a nitro group (NO₂⁻). This step results in the formation of 4-ethyl-3-nitro-4H-1,2,4-triazole.

This indirect pathway circumvents the high activation energy barrier associated with the direct electrophilic attack on the electron-deficient C3 carbon of the triazole ring.

While direct C-nitration is disfavored, the 1,2,4-triazole ring readily undergoes electrophilic substitution at its nitrogen atoms. chemicalbook.com The regioselectivity of these reactions, such as alkylation, provides insight into the electronic properties of the heterocyclic system. The nitrogen atoms, possessing lone pairs of electrons, are the primary centers of nucleophilicity.

Studies on the alkylation of substituted 1,2,4-triazoles have shown that the reaction can occur at N1, N2, or N4, with the outcome depending on the electrophile, substituents on the triazole ring, and reaction conditions. nih.gov For instance, in S-substituted 1,2,4-triazoles, alkylation often preferentially occurs at the N(2) position. nih.gov Computational studies on C-amino-1,2,4-triazoles indicate that the relative hardness or softness of the electrophile can direct the attack to different nitrogen atoms or the exocyclic amino group. acs.org Hard electrophiles tend to attack the N4 atom, while softer electrophiles may target the N2 atom. acs.org

These findings underscore the general principle that in 1,2,4-triazoles, electrophilic attack is directed towards the nitrogen atoms, not the electron-poor carbon atoms. This contrasts with more electron-rich five-membered heterocycles like pyrrole (B145914) or furan, where electrophilic substitution on carbon is a characteristic reaction.

Table 1: Regioselectivity of Electrophilic Attack on the 1,2,4-Triazole Ring

Reactant/System Electrophile Primary Site of Attack Influencing Factors Reference
1H-1,2,4-triazole Alkyl Halides N1 or N4 Base, Solvent chemicalbook.com, nih.gov
S-substituted 1,2,4-triazoles Dihaloalkanes N1 and N2 Steric Effects nih.gov
C-amino-1,2,4-triazoles Alkyl Halides N2, N4, NH₂ Electrophile Hardness/Softness acs.org
1H-1,2,4-triazole Protons (H⁺) N4 Acid Concentration chemicalbook.com

Direct experimental characterization of reaction intermediates and transition states for the synthesis of this compound is not extensively documented in publicly available literature. However, their identities can be inferred from well-established reaction mechanisms.

For Triazole Ring Formation: In the synthesis from ethylhydrazine and formamide, the key intermediates are the N-formyl-N'-ethylhydrazine and a subsequent cyclized, non-aromatic dihydroxytriazolidine precursor. The transition state for the rate-limiting cyclization step would involve the nucleophilic attack of one nitrogen atom onto the carbonyl carbon of the formyl group, followed by a transition state for the dehydration/aromatization step.

For Nitration via Diazotization: The critical intermediate in the nitration sequence is the 4-ethyl-4H-1,2,4-triazol-3-diazonium salt . This species is typically generated in situ and used immediately due to its inherent instability. Diazonium salts are well-characterized intermediates in organic synthesis. The transition state for its formation involves the transfer of a proton and the loss of a water molecule from the protonated N-nitrosamine intermediate. The subsequent displacement of the dinitrogen group (N₂) by the nitrite anion (NO₂⁻), often catalyzed by copper salts, proceeds through its own set of transition states, possibly involving radical or organocopper intermediates depending on the precise conditions.

Kinetic Studies, Reaction Rate Determinations, and Activation Energy Profiling

Specific kinetic data, such as reaction rate constants and activation energies for the synthesis of this compound, are not available in the peer-reviewed literature. Such studies are highly specialized and require dedicated physical organic chemistry investigations.

However, a qualitative analysis of the factors influencing the reaction kinetics can be made.

Triazole Ring Formation: The rate of ring formation is dependent on factors such as temperature, concentration of reactants, and the presence of a catalyst. For cyclization reactions, the activation energy is associated with overcoming the entropic barrier of bringing the reactive ends of the molecule together and the enthalpic cost of the bond-forming and bond-breaking steps. Microwave-assisted synthesis often accelerates the rate by rapidly and efficiently heating the reaction mixture. organic-chemistry.org

Nitration Step: The rate of the diazotization reaction is highly sensitive to temperature and pH. It is typically performed at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. The rate of the subsequent nitro-de-diazoniation step would depend on the concentration of the diazonium salt, the nitrite ion, and the copper catalyst, as well as the temperature. The activation energy for this step involves the cleavage of the C-N bond of the diazonium salt and the formation of the new C-N bond with the nitro group.

Table 2: Qualitative Factors Influencing Reaction Kinetics

Reaction Step Influencing Factor Effect on Rate
Triazole Ring Formation Temperature Increases rate
Reactant Concentration Increases rate
Catalyst (Acid/Base) Increases rate
Diazotization Temperature Complex; higher temps increase decomposition
pH (Acid Conc.) Optimal range exists; affects NO⁺ formation
Nitro-de-diazoniation Temperature Increases rate (but also decomposition)
Catalyst (e.g., Cu⁺) Increases rate

Computational Mechanistic Insights and Validation with Experimental Data

While specific computational studies on this compound are scarce, computational chemistry is a powerful tool for understanding reaction mechanisms in analogous triazole systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model molecular structures, determine electronic properties, and map potential energy surfaces of reactions.

For example, combined computational and experimental studies on the alkylation of C-amino-1,2,4-triazoles have successfully predicted reaction regioselectivity. acs.org By calculating parameters such as Fukui functions (which indicate local reactivity) and molecular electrostatic potentials, researchers can identify the most nucleophilic sites in the molecule. Furthermore, calculating the energies of transition states for attack at different positions allows for the prediction of the most favorable reaction pathway, which can then be validated by experimental product analysis. acs.org

Similarly, theoretical studies on the alkylation of S-substituted 1,2,4-triazoles using semi-empirical methods like AM1 have been employed to explain experimentally observed regioselectivity, attributing the preference for certain isomers to steric effects. nih.gov

These examples demonstrate a clear precedent for the application of computational methods to:

Predict Regioselectivity: Determine whether electrophilic attack (like alkylation) will occur at N1, N2, or N4.

Analyze Electronic Structure: Confirm the electron-deficient nature of the carbon atoms and the nucleophilic character of the nitrogen atoms.

Calculate Activation Barriers: Computationally determine the activation energies for different proposed mechanisms (e.g., direct C-nitration vs. the diazotization pathway) to identify the most kinetically feasible route.

Characterize Intermediates: Model the geometry and stability of proposed intermediates, such as the diazonium salt, and transition states.

Validation of these computational models is achieved by comparing the predicted outcomes (e.g., product ratios, relative reactivity) with experimental results, providing a comprehensive understanding of the reaction mechanism.

Table 3: Application of Computational Methods in Triazole Chemistry

Computational Method Information Gained Application in Triazole Chemistry Reference
DFT (Fukui Functions) Local nucleophilicity/electrophilicity Predicting sites of electrophilic attack acs.org
DFT (Molecular Electrostatic Potential) Electron-rich/poor regions Visualizing reactive sites acs.org
DFT/Ab Initio (Transition State Search) Activation energy barriers, geometry of TS Determining rate-limiting steps, predicting product ratios acs.org
AM1 (Semi-empirical) Molecular geometry, relative energies Explaining regioselectivity due to steric factors nih.gov

Advanced Structural Characterization and Spectroscopic Analysis for Confirmation of 4 Ethyl 3 Nitro 4h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of 4-Ethyl-3-nitro-4H-1,2,4-triazole is predicted to exhibit distinct signals corresponding to the ethyl group and the triazole ring proton. The ethyl group protons are expected to present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom of the triazole ring would appear as a quartet, deshielded due to the electronegativity of the nitrogen. This signal is anticipated in the range of δ 4.2-4.4 ppm. These methylene protons are coupled to the methyl protons (-CH₃), which would in turn appear as a triplet at a more upfield region, typically around δ 1.1-1.3 ppm, with a coupling constant (J) of approximately 7.2 Hz. nih.gov

The single proton attached to the C5 carbon of the triazole ring is expected to appear as a singlet, given the absence of adjacent protons. Its chemical shift would be significantly influenced by the electronic effects of the entire ring system, including the electron-withdrawing nitro group. For comparison, the C5-H proton in 3-nitro-1,2,4-triazole (B13798) is observed at approximately δ 8.86 ppm in DMSO-d₆. researchgate.net Therefore, a similar downfield shift is anticipated for the C5-H proton in the title compound.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Triazole C5-H~8.9Singlet-
Ethyl -CH₂-~4.3Quartet~7.2
Ethyl -CH₃-~1.2Triplet~7.2

Table 1: Predicted ¹H NMR Data for this compound.

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The triazole ring contains two carbon atoms, C3 and C5. The C3 carbon, being directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded and will appear as a quaternary carbon signal at a downfield chemical shift, likely in the range of δ 160-165 ppm, similar to the C3 resonance in 3-nitro-1,2,4-triazole which appears around δ 163.1 ppm. researchgate.net The C5 carbon, bonded to a hydrogen atom, is expected to resonate at a slightly more upfield position compared to C3, with a predicted chemical shift around δ 145-150 ppm.

The ethyl group carbons will give rise to two signals. The methylene carbon (-CH₂-), directly attached to the triazole nitrogen, will be deshielded and is predicted to appear around δ 40-42 ppm. nih.gov The terminal methyl carbon (-CH₃-) will be the most shielded carbon, resonating at approximately δ 15-17 ppm. nih.gov

Carbon Predicted Chemical Shift (ppm)
Triazole C3-NO₂~163
Triazole C5-H~147
Ethyl -CH₂-~41
Ethyl -CH₃-~16

Table 2: Predicted ¹³C NMR Data for this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. The triazole C5-H proton would not show any cross-peaks, confirming its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a cross-peak between the methylene carbon signal and the methylene proton quartet, a cross-peak between the methyl carbon signal and the methyl proton triplet, and a cross-peak between the C5 carbon signal and the C5-H proton singlet. The quaternary C3 carbon would not show any correlation in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings and is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A cross-peak between the methylene protons and the C5 carbon of the triazole ring.

A cross-peak between the methylene protons and the C3 carbon of the triazole ring.

A cross-peak between the C5-H proton and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space proximities between protons. A key expected correlation would be between the methylene protons of the ethyl group and the C5-H proton of the triazole ring, confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The presence of the nitro group and the triazole ring will give rise to characteristic absorption bands in the IR and Raman spectra.

Nitro Group (–NO₂): The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch is typically strong in the IR spectrum and appears in the region of 1520-1560 cm⁻¹. The symmetric stretch is usually of medium to strong intensity and is found in the 1340-1380 cm⁻¹ region.

Triazole Ring: The triazole ring exhibits several characteristic vibrations. C-H stretching of the triazole ring proton is expected above 3000 cm⁻¹. researchgate.net Ring stretching vibrations (ν(C=N) and ν(N-N)) typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing and deformation modes are expected at lower wavenumbers.

The IR spectrum of this compound is predicted to show the following key absorption bands. The C-H stretching vibrations of the ethyl group would be observed in the 2850-3000 cm⁻¹ range. The aforementioned strong asymmetric and symmetric NO₂ stretching bands are expected around 1540 cm⁻¹ and 1360 cm⁻¹, respectively. The C=N and N-N stretching vibrations of the triazole ring are anticipated in the 1400-1600 cm⁻¹ region. researchgate.net The C-H in-plane and out-of-plane bending vibrations of the triazole ring proton would also be present.

In the Raman spectrum, the symmetric stretching of the nitro group is often a strong band. The triazole ring breathing modes are also typically Raman active.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H stretch (Triazole)>3000MediumMedium
C-H stretch (Ethyl)2850-3000MediumMedium
NO₂ asymmetric stretch1520-1560StrongWeak
C=N, N-N stretch (Triazole)1400-1600Medium-StrongMedium
NO₂ symmetric stretch1340-1380StrongStrong

Table 3: Predicted Key Vibrational Frequencies for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone technique for elucidating the molecular weight and fragmentation behavior of this compound, thereby confirming its elemental composition and providing insights into its structural stability.

High-resolution mass spectrometry is instrumental in determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS analysis provides an exact mass that corresponds to its chemical formula, C4H6N4O2. The experimentally determined mass is compared to the theoretically calculated mass, and a minimal mass error provides strong evidence for the compound's identity.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC4H6N4O2
Calculated Mass (Da)142.0491
Observed Mass (Da)142.0493
Mass Error (ppm)1.4
Ionization ModeElectrospray Ionization (ESI)

Note: The data presented in this table is illustrative and intended to represent typical results obtained from HRMS analysis.

Tandem mass spectrometry (MS/MS) is employed to probe the fragmentation patterns of the parent ion of this compound. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is generated. The analysis of these fragment ions provides valuable information about the connectivity of the molecule and the relative strengths of its chemical bonds. Key fragmentation pathways often involve the loss of the nitro group (NO2) and the ethyl group (C2H5), as well as cleavage of the triazole ring. These well-defined fragmentation patterns serve as a structural fingerprint for the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Bonding Geometry

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, from which the precise positions of all atoms in the crystal lattice are determined.

Table 2: Selected Intramolecular Geometric Parameters for this compound (Illustrative)

ParameterBond/AngleValue (Å or °)
Bond LengthN1-N21.39
N2-C31.32
C3-N41.37
N4-C51.36
C5-N11.33
C3-N(nitro)1.45
N4-C(ethyl)1.48
Bond AngleN1-N2-C3108.5
N2-C3-N4105.0
C3-N4-C5110.2
N4-C5-N1109.8
C5-N1-N2106.5
Torsion AngleC5-N4-C(ethyl)-C(methyl)85.0

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be determined from the crystallographic information file (CIF).

Electronic Absorption and Emission Spectroscopy for Insights into Electronic Structure and Transitions

Electronic absorption spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within the molecule. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, characteristic absorptions are expected due to π → π* transitions within the triazole ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The position and intensity of these absorption bands are sensitive to the molecular environment and can be used to study solvent effects. Emission spectroscopy (fluorescence or phosphorescence) can provide further insights into the excited state properties of the molecule, although not all compounds exhibit significant emission.

Theoretical and Computational Chemistry Studies of 4 Ethyl 3 Nitro 4h 1,2,4 Triazole

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional combined with various basis sets, such as 6-311++G(d,p), is a common choice for optimizing the geometry of triazole derivatives and predicting their ground state properties.

Table 1: Representative Calculated Geometric Parameters for a Substituted 1,2,4-Triazole (B32235) Ring (Analogous Compound)

Parameter Bond Length (Å) / Bond Angle (°)
N1-N2 1.35
N2-C3 1.33
C3-N4 1.35
N4-C5 1.31
C5-N1 1.36
∠N1-N2-C3 108.0
∠N2-C3-N4 110.0
∠C3-N4-C5 106.0
∠N4-C5-N1 112.0
∠C5-N1-N2 104.0

Data is hypothetical and representative of typical values found in DFT studies of 1,2,4-triazole derivatives.

Ab Initio Methods for High-Level Electronic Configuration and Energy Calculations

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic configuration and energy calculations compared to DFT, albeit at a greater computational cost.

While specific high-level ab initio calculations for 4-Ethyl-3-nitro-4H-1,2,4-triazole are not documented in the reviewed literature, such studies on similar heterocyclic systems are used to refine the understanding of electron correlation effects. These calculations are particularly important for accurately determining properties like heats of formation and reaction energies. For instance, G2 theory has been used to calculate the atomization energies of polynitro triazoles to derive their heats of formation. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In studies of 1,2,4-triazole derivatives, the HOMO is often located on the triazole ring and the substituent, while the LUMO is frequently centered on the triazole ring and the electron-withdrawing groups. For nitro-substituted triazoles, the nitro group significantly lowers the LUMO energy, resulting in a smaller HOMO-LUMO gap. nih.gov A smaller energy gap suggests higher reactivity. Various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies to quantify the reactivity.

Table 2: Calculated FMO Energies and Reactivity Descriptors for an Analogous Nitro-Substituted Triazole

Parameter Value (eV)
EHOMO -8.5
ELUMO -3.5
Energy Gap (ΔE) 5.0
Electronegativity (χ) 6.0
Chemical Hardness (η) 2.5
Global Softness (S) 0.4

Data is hypothetical and representative of typical values found in the literature for similar compounds.

Electrostatic Potential Surface (EPS) Analysis for Charge Distribution and Reactive Sites

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an EPS map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Stability

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of a molecule.

While no specific MD simulations for this compound were found, studies on similar compounds like 3-nitro-1,2,4-triazol-5-one (NTO) have been performed to understand their crystal morphology and stability. rsc.org For this compound, an MD simulation would likely reveal the rotational freedom of the ethyl group and the nitro group. The stability of different conformers could be assessed by analyzing the potential energy over time. Such simulations could also be used to study the interactions of the molecule with solvents or other molecules in a condensed phase.

Prediction of Spectroscopic Properties from Theoretical Models and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical predictions with experimental data is a crucial step in validating the computational model and ensuring its accuracy.

While a complete experimental spectrum for this compound is not available in the reviewed literature, data for closely related compounds can be used for comparison. For example, the 1H NMR spectrum of a compound containing a 4-ethyl-1,2,4-triazole (B2591264) moiety would show characteristic signals for the ethyl group (a quartet and a triplet) and the triazole ring protons. acs.org Similarly, the IR spectrum would exhibit characteristic absorption bands for the C-H, C=N, N-N, and N-O stretching vibrations. nih.gov DFT calculations on analogous structures have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net

Table 3: Comparison of Typical Experimental and Theoretical Spectroscopic Data for Analogous 1,2,4-Triazole Derivatives

Spectroscopic Data Experimental Range Theoretical Prediction (Example)
1H NMR (δ, ppm) - Ethyl CH2 4.1 - 4.5 ~4.3
1H NMR (δ, ppm) - Ethyl CH3 1.2 - 1.5 ~1.4
13C NMR (δ, ppm) - Triazole C3 145 - 155 ~150
13C NMR (δ, ppm) - Triazole C5 150 - 160 ~155
IR (cm-1) - NO2 asymmetric stretch 1520 - 1560 ~1540
IR (cm-1) - NO2 symmetric stretch 1340 - 1380 ~1360

Data is a generalized representation from various sources on substituted 1,2,4-triazoles.

Chemical Reactivity and Derivatization of 4 Ethyl 3 Nitro 4h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms. This structural feature significantly influences its reactivity towards electrophilic and nucleophilic reagents. In general, 1,2,4-triazoles are π-excessive systems, meaning the electron density is high, particularly at the nitrogen atoms. chemicalbook.com Consequently, electrophilic substitution reactions typically occur at the ring nitrogens. chemicalbook.comnih.gov For 4-ethyl-3-nitro-4H-1,2,4-triazole, the N4 position is already occupied by an ethyl group, leaving the N1 and N2 atoms as potential sites for electrophilic attack. However, the strong electron-withdrawing effect of the nitro group at the C3 position deactivates the ring towards electrophilic substitution, making such reactions challenging.

Conversely, the carbon atoms of the 1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to two electronegative nitrogen atoms. chemicalbook.comnih.gov This makes them susceptible to nucleophilic attack. The presence of the nitro group further enhances the electrophilicity of the ring carbons, particularly the C5 position, making it a prime target for nucleophilic substitution reactions.

Reactions Involving the Nitro Group Transformation

The nitro group is a key functional moiety in this compound, and its transformation provides a powerful tool for chemical diversification.

Reduction of the Nitro Group to Amine or Other Functionalities

The nitro group can be readily reduced to an amino group, yielding 4-ethyl-4H-1,2,4-triazol-3-amine. This transformation is a crucial step in the synthesis of various derivatives, as the resulting amine can serve as a handle for further functionalization. Common reducing agents for this purpose include tin(II) chloride in hydrochloric acid. The resulting 3-amino-4-ethyl-4H-1,2,4-triazole is a valuable intermediate for the synthesis of more complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Analogues and Nitro Group Displacement Reactions

The nitro group, being a strong electron-withdrawing group, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly activated. nih.govnih.gov In the context of this compound, the displacement of the nitro group by a nucleophile is a potential reaction pathway. The feasibility of this reaction is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to effect this transformation. nih.govrsc.org The mechanism typically involves the addition of the nucleophile to the carbon atom bearing the nitro group, forming a Meisenheimer-like intermediate, followed by the elimination of the nitrite (B80452) ion. nih.gov

Alkylation and Acylation Reactions at the Triazole Nitrogen Atoms

While the N4 position of the triazole ring in the title compound is already substituted, the N1 and N2 atoms are, in principle, available for alkylation and acylation reactions. However, the regioselectivity of such reactions can be complex and is influenced by various factors, including the nature of the alkylating or acylating agent, the base used, and the reaction conditions. osi.lvresearchgate.net Studies on the alkylation of related 3-nitro-1,2,4-triazoles have shown that a mixture of N1, N2, and N4-alkylated products can be formed. osi.lv The presence of the electron-withdrawing nitro group can influence the nucleophilicity of the ring nitrogens, thereby affecting the outcome of these reactions.

Friedel-Crafts acylation and alkylation reactions are classic methods for introducing substituents onto aromatic rings. wikipedia.org However, these reactions are generally not applicable to strongly deactivated rings, such as those bearing a nitro group, as the ring is not sufficiently nucleophilic to attack the electrophilic acylium or carbocation intermediate. youtube.comyoutube.com

Functionalization and Derivatization of the Ethyl Side Chain

The ethyl group attached to the N4 position of the triazole ring offers another site for chemical modification, although it is generally less reactive than the triazole ring or the nitro group. Functionalization of the ethyl side chain would typically require more forcing conditions and might involve free-radical halogenation followed by nucleophilic substitution. However, such reactions could potentially lead to a mixture of products and may not be as selective as reactions involving the heterocyclic ring or the nitro group.

Synthesis of Novel Heterocyclic Systems Incorporating the 4-Ethyl-3-nitro-1,2,4-triazole Moiety

The versatile reactivity of this compound makes it a valuable building block for the synthesis of novel and more complex heterocyclic systems. For instance, the reduction of the nitro group to an amine opens up a plethora of possibilities for constructing fused heterocyclic rings. The resulting 3-amino-4-ethyl-4H-1,2,4-triazole can be condensed with various electrophilic reagents to form bicyclic and polycyclic systems. mdpi.com Furthermore, the displacement of the nitro group via SNAr reactions can be employed to link the triazole core to other heterocyclic or aromatic moieties. researchgate.net The combination of the 1,2,4-triazole ring with other heterocycles, such as pyridazine (B1198779) or quinoxaline, has been shown to lead to the formation of novel fused systems with interesting chemical properties. mdpi.com

Advanced Applications and Research Trajectories of 4 Ethyl 3 Nitro 4h 1,2,4 Triazole in Chemical Sciences Excluding Prohibited Areas

Precursor in Organic Synthesis for Complex Molecular Architectures and Fine Chemicals

The structure of 4-ethyl-3-nitro-4H-1,2,4-triazole offers several reactive sites, positioning it as a versatile building block for the synthesis of more elaborate molecules. The primary routes for its use as a precursor involve the chemical modification of the nitro group and functionalization of the triazole ring itself.

The nitro group is a key functional handle. Its strong electron-withdrawing nature deactivates the triazole ring, but it can be readily transformed, most notably through reduction to an amino group. This transformation to 4-ethyl-4H-1,2,4-triazol-3-amine creates a nucleophilic center, opening pathways to a wide array of derivatives. This amine can undergo reactions typical of aromatic amines, such as diazotization, acylation, and condensation with carbonyl compounds to form Schiff bases. researchgate.net For instance, reaction with various aldehydes and ketones can yield a series of imine derivatives, which are themselves valuable intermediates. researchgate.net

Furthermore, the resulting amino-triazole can be a cornerstone for constructing fused heterocyclic systems. The synthesis of triazoles fused to other rings like pyridines, pyrimidines, and oxadiazoles (B1248032) is a common strategy to create novel chemical scaffolds. nih.gov The 3-amino-4-ethyl-1,2,4-triazole intermediate could be used in cyclization reactions to build such bicyclic and polycyclic architectures. The general synthetic utility of the 1,2,4-triazole (B32235) ring has been demonstrated in the construction of various substituted derivatives, highlighting its role as a stable and reliable scaffold in multistep synthesis. organic-chemistry.org

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagents/ConditionsProductApplication
This compoundH₂, Pd/C or Fe/NH₄Cl4-Ethyl-4H-1,2,4-triazol-3-aminePrecursor for amides, Schiff bases, fused heterocycles
4-Ethyl-4H-1,2,4-triazol-3-amineAldehydes/Ketones(E/Z)-N-((4-ethyl-4H-1,2,4-triazol-3-yl)imino) derivativeIntermediate for further cyclization or ligand synthesis
4-Ethyl-4H-1,2,4-triazol-3-amineAcid Chlorides/AnhydridesN-(4-ethyl-4H-1,2,4-triazol-3-yl)amide derivativeBuilding block for polymers, fine chemicals
This compoundStrong Nucleophiles3-substituted-4-ethyl-4H-1,2,4-triazoleNucleophilic aromatic substitution to introduce new functionalities

Role in Coordination Chemistry and Metal Complex Formation: Ligand Design and Binding Modes

The 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions due to the presence of multiple nitrogen atoms with lone pairs of electrons. nih.govmdpi.com this compound can act as a monodentate or a bridging ligand. The nitrogen atoms at the N1 and N2 positions are the most likely sites for coordination.

Ligand Design: The electronic properties of the ligand are significantly influenced by its substituents. The ethyl group at the N4 position provides steric bulk and electronically donates into the ring system. Conversely, the nitro group at the C3 position is strongly electron-withdrawing. This push-pull electronic effect modulates the electron density on the coordinating N1 and N2 atoms, thereby tuning the stability and properties of the resulting metal complexes. This allows for the rational design of ligands with specific coordination strengths.

Binding Modes:

Monodentate Coordination: The triazole can coordinate to a single metal center through either the N1 or N2 atom. The specific site of coordination may be influenced by steric factors and the nature of the metal ion.

Bridging Coordination: The most common and studied binding mode for 1,2,4-triazoles is as a bidentate bridging ligand, where the N1 and N2 atoms coordinate to two different metal centers. This N1,N2-bridging leads to the formation of polynuclear coordination compounds, such as linear chains or more complex 2D and 3D networks, often referred to as metal-organic frameworks (MOFs).

The formation of coordination compounds with various transition metals (e.g., Fe, Cu, Co, Ni) can lead to materials with interesting magnetic, optical, or electronic properties. The specific characteristics of these materials are dictated by the metal ion, the geometry of the complex, and the electronic nature of the triazole ligand.

Exploratory Research into Its Potential as a Ligand in Homogeneous and Heterogeneous Catalysis

Building on its coordination ability, this compound and its derivatives are candidates for ligands in catalytic systems. Triazole-based ligands have been successfully employed in various catalytic reactions. For example, the 1,2,4-triazole moiety has been shown to be an effective directing group in ruthenium-catalyzed C-H arylation. organic-chemistry.org

Homogeneous Catalysis: Metal complexes of this compound could be explored as catalysts in solution-phase reactions. By modifying the ligand structure, it may be possible to create catalysts for reactions such as cross-coupling, oxidation, or reduction. The electronic tuning provided by the nitro group could influence the redox potential of the metal center, a critical factor in many catalytic cycles.

Heterogeneous Catalysis: The ability of 1,2,4-triazoles to form coordination polymers and MOFs makes them attractive for heterogeneous catalysis. A catalytic metal center could be incorporated into a robust framework built from this compound ligands. Such materials would benefit from the easy separation of the catalyst from the reaction products and potential for recycling. Research in this area would involve synthesizing these coordination polymers and testing their catalytic activity for various organic transformations. For example, copper complexes supported on functionalized materials have been used for cascade reactions to synthesize triazole derivatives. frontiersin.org

Investigation in Material Science Applications (e.g., precursors for polymers, functional dyes, non-energetic advanced materials)

The unique properties of the 1,2,4-triazole ring system suggest potential applications in material science beyond energetic materials. nih.gov

Precursors for Polymers: The functional groups on this compound can be leveraged for polymerization. After reduction of the nitro group to an amine, the resulting diamine-like precursor (if another reactive group is introduced) could be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. The incorporation of the thermally stable triazole ring into the polymer backbone could enhance the thermal stability and mechanical properties of the resulting material.

Functional Dyes: The triazole ring can be part of a larger chromophoric system. By using the functional groups to create extended conjugated systems (e.g., through azo coupling after diazotization of the amino derivative), it may be possible to synthesize novel functional dyes. The color and photophysical properties of these dyes could be tuned by altering the substituents and the extent of conjugation.

Non-energetic Advanced Materials: The ability to form stable coordination networks (MOFs) opens the door to creating materials for gas storage, separation, or sensing. The specific pore size and chemical environment within a MOF constructed from this triazole ligand could be tailored for selective adsorption of small molecules.

Table 2: Potential Material Science Applications

Application AreaSynthetic StrategyPotential Properties
Polymers Reduction of NO₂ to NH₂, followed by polycondensation with a di-functional monomer.Enhanced thermal stability, specific mechanical properties.
Functional Dyes Conversion to an amino-triazole, diazotization, and coupling with an electron-rich aromatic compound.Tunable color and photophysical properties for use in imaging or as sensors.
Coordination Polymers / MOFs Reaction with transition metal salts to form N1,N2-bridged networks.Porous materials for gas storage, separation, or heterogeneous catalysis.

Structural Modification for Tuned Chemical Behavior and Functionalization

The chemical behavior of this compound can be precisely tuned through targeted structural modifications. This functionalization is key to unlocking its potential in the applications described above.

The primary point of modification is the nitro group. Its reduction to an amine is a gateway reaction that dramatically changes the molecule's character from having an electron-withdrawing group to an electron-donating, nucleophilic one. This amine can then be further functionalized. mdpi.com

Another potential avenue is the nucleophilic aromatic substitution (SNAr) of the nitro group. Due to the electron-deficient nature of the C3 position, the nitro group may be displaced by potent nucleophiles (e.g., azides, alkoxides, or thiolates), allowing for the introduction of a wide variety of other functional groups.

Furthermore, derivatization can be achieved through reactions involving the triazole ring itself. While the C-H bond at the C5 position is generally not highly reactive, modern C-H activation methodologies could potentially be employed for its functionalization, adding another dimension to the structural diversity that can be achieved from this starting scaffold. The alkylation of the triazole ring nitrogen atoms is another common modification in triazole chemistry, though the presence of the N4-ethyl group in the target molecule already defines this position. nih.gov

Table 3: Summary of Functionalization Strategies

Reaction TypeTarget SiteExample TransformationPurpose
Reduction C3-NO₂Nitro to Amine (NH₂)Introduce a nucleophilic site for further synthesis.
Nucleophilic Substitution C3-NO₂Displacement by SR, OR, N₃Introduce diverse functional groups (thiol, ether, azide).
Schiff Base Formation C3-NH₂ (post-reduction)Reaction with aldehydesCreate imine-linked structures for ligands or larger molecules.
Acylation C3-NH₂ (post-reduction)Reaction with acid chloridesForm stable amide bonds for polymer synthesis.
C-H Activation C5-HDirect arylation or alkylationIntroduce substituents at the C5 position for fine-tuning properties.

Future Directions and Emerging Research Avenues for 4 Ethyl 3 Nitro 4h 1,2,4 Triazole

Development of Novel, Sustainable, and Highly Efficient Synthetic Routes

The future synthesis of 4-Ethyl-3-nitro-4H-1,2,4-triazole will likely pivot from traditional, often harsh, synthetic conditions towards more sophisticated and environmentally benign methodologies. Current pathways to similar compounds often involve a two-step process: the nitration of a precursor like 3-amino-1,2,4-triazole, followed by N-alkylation. researchgate.net Future research will aim to optimize both stages.

For the nitration step, a move away from conventional concentrated nitric and sulfuric acid mixtures is anticipated. Research will likely focus on developing milder and more selective nitrating agents, such as bismuth nitrate (B79036) pentahydrate or cyclodextrin (B1172386) nitrate ester/H2SO4 systems, which have shown promise in the synthesis of other nitro-heterocycles like 3-nitro-1,2,4-triazol-5-one (NTO). energetic-materials.org.cn The goal is to enhance safety, reduce acidic waste, and improve yield and regioselectivity.

The subsequent N-ethylation of the 3-nitro-1,2,4-triazole (B13798) core presents another area for innovation. While reactions with agents like dialkyl sulfates are known to produce N-alkylated triazolium salts, future work will seek to develop catalytic processes that offer greater control over the position of ethylation (N1 vs. N2 vs. N4), are more atom-economical, and operate under milder conditions. osi.lv

Furthermore, the exploration of one-pot multicomponent reactions (MCRs) represents a paradigm shift for synthesizing highly functionalized triazoles. rsc.orgrsc.org A forward-thinking research goal would be to design a novel MCR that brings together simpler, readily available precursors to construct the this compound scaffold in a single, efficient step. nih.govnih.gov Such strategies, potentially utilizing microwave or electrochemical assistance, would significantly enhance synthetic efficiency and align with the principles of green chemistry. organic-chemistry.orgscispace.com

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques and Time-Resolved Methods

A deep understanding of the reaction mechanisms governing the synthesis and decomposition of this compound is critical for its future application, particularly if considered for use in energetic materials. Future research will heavily rely on advanced analytical techniques to probe these processes in real-time.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, will be indispensable for monitoring the progress of its synthesis. These techniques can provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise kinetic analysis and optimization of reaction conditions. bohrium.comresearchgate.net For instance, in situ FTIR could be used to study the gas-phase hydrogenation of the nitro group, should functional transformations be explored. researchgate.net Similarly, UV-Visible absorbance spectroscopy could be employed to monitor reaction kinetics, analogous to its use in studying the oxidation of catechol catalyzed by related heterocyclic complexes. mdpi.com

For a compound featuring a nitro group, understanding its thermal stability and decomposition pathway is paramount. Time-resolved methods will be crucial in this domain. Techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) or infrared spectroscopy (TGA-IR) can identify the gaseous products evolved during decomposition, offering insights into the initial bond-breaking events. bohrium.com Theoretical studies on related C-nitro and N-nitro-1,2,4-triazoles suggest complex decomposition mechanisms involving the formation of N₂, N₂O, and HCN. researchgate.net Experimental time-resolved studies on this compound would be essential to validate and refine these computational models. Furthermore, investigating its behavior under low-energy electron attachment via mass spectrometry could reveal fundamental dissociation pathways, which is relevant for applications ranging from materials science to radiation chemistry. rsc.org

Computational Design and Prediction of Novel Functionalized Derivatives with Desired Reactivity Profiles

Computational chemistry is poised to become a cornerstone of research into this compound, enabling the in silico design of new derivatives with precisely tailored properties before their synthesis is ever attempted. Density Functional Theory (DFT) calculations will be a key tool in this endeavor.

Future computational studies will focus on several key areas:

Predicting Physicochemical Properties: DFT methods can accurately predict fundamental properties such as density, enthalpy of formation, and electronic structure. For related N-substituted 4(5)-nitro-1,2,3-triazoles, calculations have shown that the position of the substituent significantly impacts these properties, which are crucial for energetic material performance. mdpi.com Similar studies on this compound would guide the design of derivatives with enhanced density or specific energetic characteristics.

Mapping Reaction Pathways: Quantum chemical calculations can simulate reaction mechanisms, identify transition states, and determine activation energies for both synthetic and decomposition reactions. researchgate.net This would allow researchers to computationally screen for the most favorable synthetic routes and predict the thermal stability of novel, yet-to-be-synthesized derivatives.

Designing Functional Derivatives: The true power of computational design lies in predicting how additional functionalization will alter the molecule's reactivity. By systematically modifying the triazole ring or the ethyl group with various substituents in silico, researchers can build quantitative structure-property relationship (QSPR) models. These models can predict properties like chemical reactivity, electrophilicity, and binding affinity to biological targets, accelerating the discovery of new molecules for applications in medicine or materials science. nih.govacs.org

Exploration of Unconventional Reactivity Pathways and Supramolecular Interactions

Moving beyond conventional reaction schemes, future research will explore the untapped potential of this compound in unconventional reactivity and its capacity for forming structured supramolecular assemblies.

The development of novel multicomponent reactions (MCRs) where this compound acts as a key building block is a promising avenue. Its unique electronic nature could enable its participation in cascade reactions, leading to the rapid assembly of complex molecular architectures that would be difficult to access through traditional stepwise synthesis. rsc.orgrsc.org

The field of supramolecular chemistry offers another exciting frontier. The hydrogen bonding capabilities of the triazole ring, combined with the polar nitro group, make this compound an excellent candidate for forming well-defined, non-covalent assemblies. nih.gov Research into its cocrystallization with other molecules could lead to the creation of new materials with unique properties. For example, cocrystals of energetic materials like 2,4,6-trinitrotoluene (B92697) (TNT) have been shown to exhibit modified sensitivity and performance. energetic-materials.org.cn Investigating the supramolecular interactions of this compound could yield novel energetic materials with enhanced safety or performance, or new functional materials where the supramolecular structure dictates the material's properties.

Integration into Multidisciplinary Research Platforms for Addressing Complex Chemical Challenges

The ultimate future of this compound lies in its integration into broader, multidisciplinary research platforms to tackle complex scientific problems. Its structural motifs are relevant to several fields, suggesting its potential as a versatile synthon or functional molecule.

Materials Science: As a nitrotriazole derivative, its most apparent application is in the field of energetic materials. mdpi.comrsc.org Future research will involve its formulation and testing as a component in insensitive munitions, where compounds like NTO are already being used as replacements for conventional explosives. nih.gov Beyond explosives, its derivatives could be explored as corrosion inhibitors, a known application for other triazole-based compounds. nih.govnih.gov

Medicinal Chemistry: The 1,2,4-triazole (B32235) core is a "privileged scaffold" found in numerous pharmaceuticals. nih.govnih.gov While the nitro group often imparts toxicity, it can also be a key pharmacophore, as seen in antitrypanosomal agents based on 3-nitro-1,2,4-triazoles. Future research could explore derivatives of this compound as potential therapeutic agents, leveraging computational design to optimize activity and minimize toxicity.

Polymer and Synthetic Chemistry: The compound can serve as a valuable building block for more complex molecules. Its functional groups could be modified to allow for its incorporation into polymers, creating materials with high nitrogen content or specific thermal properties. As a synthetic intermediate, it provides a pre-functionalized triazole core for the construction of novel heterocyclic systems and hybrid molecules. nih.gov

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across the chemical sciences.

Q & A

Q. What methodological approaches are used in synthesizing 4-Ethyl-3-nitro-4H-1,2,4-triazole derivatives?

Synthesis typically involves multi-step reactions starting with functionalized hydrazides or thiosemicarbazides. For example:

  • Step 1 : Reacting 3-methylxanthine sodium salt with ethyl isothiocyanate to form a hydrazide intermediate.
  • Step 2 : Intramolecular cyclization under reflux conditions (e.g., DMSO at 80–100°C) to form the triazole core.
  • Step 3 : Nitration using nitric acid or nitrating agents at controlled temperatures to introduce the nitro group at the 3-position .
    Key parameters include pH, solvent choice (e.g., DMSO for solubility), and reaction time (12–18 hours for cyclization). Yields can be optimized by adjusting stoichiometry and purification via ethanol-water recrystallization .

Q. How are structural and purity analyses performed for this compound?

  • Elemental Analysis : Confirms empirical formula (e.g., C₄H₇N₃ for the triazole core) with <1% deviation from theoretical values.
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹, nitro group vibrations at 1520–1350 cm⁻¹).
    • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group triplets at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What safety protocols are critical during handling?

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential toxicity and irritancy.
  • Ventilation : Use fume hoods for nitration steps to avoid inhalation of NOₓ gases.
  • Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for derivatives?

A three-factor factorial design (e.g., temperature, catalyst concentration, reaction time) identifies optimal conditions:

  • Example : Varying temperature (60°C vs. 100°C) and nitric acid concentration (1M vs. 3M) to maximize yield.
  • Response Surface Methodology (RSM) models interactions between variables, reducing experimental runs by 30–50% while achieving >80% yield .

Q. How to resolve contradictions in biological activity data across similar derivatives?

  • Meta-Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) on antimicrobial IC₅₀ values.
  • Statistical Validation : Use ANOVA to assess significance (p < 0.05) in activity differences.
  • Mechanistic Studies : Molecular docking or DFT calculations (e.g., binding affinity to fungal CYP51) explain outliers .

Q. What computational tools integrate with experimental data for SAR studies?

  • COMSOL Multiphysics : Simulates reaction kinetics to predict optimal nitro group positioning.
  • DFT Calculations : B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential maps for reactivity hotspots.
  • AI-Driven QSAR : Machine learning models (e.g., Random Forest) correlate substituent electronegativity with antifungal activity .

Q. How to design experiments for hazardous intermediates (e.g., nitration byproducts)?

  • Microfluidic Systems : Minimize explosive risks by scaling down reaction volumes.
  • In Situ Monitoring : Raman spectroscopy tracks nitro intermediate formation in real time.
  • Waste Management : Neutralize nitric acid waste with sodium bicarbonate before disposal .

Q. What strategies validate spectral data discrepancies in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing triazole C-4 from ethyl carbons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error.
  • X-ray Crystallography : Provides unambiguous confirmation of nitro group orientation .

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